REACTION_CXSMILES
|
C(OC(=O)[CH:7]([Cl:19])[C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([N+:16]([O-:18])=[O:17])=[CH:10][N:9]=1)(C)(C)C>C(O)(=O)C>[Cl:19][CH2:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([N+:16]([O-:18])=[O:17])=[CH:10][N:9]=1
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Name
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chloro-(4-methoxy-5-nitro-pyridin-2-yl)-acetic acid tert-butyl ester
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Quantity
|
2.98 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(C(C1=NC=C(C(=C1)OC)[N+](=O)[O-])Cl)=O
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
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Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is refluxed for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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CUSTOM
|
Details
|
evaporated
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Type
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DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
crystallized from 3:1 hexanes/ethyl acetate
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Type
|
CUSTOM
|
Details
|
to give a light yellow solid, 1.78 g, (89%)
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=NC=C(C(=C1)OC)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |